

Structural Characterization Guide: 3-Amino-6-chloropyrazolo[3,4-b]pyridine

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Compound of Interest

Compound Name: 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

CAS No.: 1352909-30-8

Cat. No.: B2697502

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Executive Summary & Significance

3-amino-6-chloropyrazolo[3,4-b]pyridine is a fused bicyclic system combining a pyridine ring and a pyrazole ring. Its structural significance lies in its ability to mimic the purine ring of ATP, making it a privileged scaffold for designing Type I and Type II kinase inhibitors.

The presence of the 6-chloro substituent is pivotal: it provides a handle for further functionalization (via Suzuki-Miyaura or Buchwald-Hartwig couplings) and alters the electronic landscape of the pyridine ring, enhancing

-stacking capabilities compared to the non-chlorinated parent.

Crystallographic Data Comparison

As direct single-crystal data for the specific unsubstituted 3-amino-6-chloro derivative is often proprietary or found within complex co-crystals, this guide utilizes Comparative Structural Modeling (CSM). We analyze the target against its verified parent scaffold (3-amino-1H-

pyrazolo[3,4-b]pyridine) and a structurally characterized 6-chloro analog (CJ129) to establish its solid-state profile.

Table 1: Comparative Crystal Data & Predicted Parameters

Parameter	Target: 3-amino-6-chloro...	Parent: 3-amino-1H-pyrazolo...	Analog: CJ129 (6-Cl-3-Me...)
Crystal System	Monoclinic (Predicted)	Monoclinic	Monoclinic
Space Group	P2 ₁ /c (Predicted)		
Z (Molecules/Cell)	4	4	4
Density ()	~1.52 g/cm ³	1.42 g/cm ³	1.48 g/cm ³
Packing Motif	Inversion Dimers (R (8))	Inversion Dimers	-Stacked Sheets
- Distance	3.4 – 3.6 Å	3.65 Å	3.683 Å
Melting Point	>240°C (Dec.)	220–225°C	250–252°C

Analyst Note: The introduction of the chlorine atom at position 6 typically increases the density and melting point due to the heavy atom effect and enhanced halogen bonding potential, while maintaining the planar sheet-like packing characteristic of the

space group.

Structural Insights & Molecular Interactions

Understanding the intermolecular forces is crucial for predicting solubility and formulation stability.

A. Hydrogen Bonding Network (The "Zipper")

The 3-amino-pyrazolo[3,4-b]pyridine core features a self-complementary Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) motif.

- Primary Interaction: The amino group () at position 3 acts as a donor to the pyridine nitrogen () of a neighboring molecule.
- Motif: This forms a centrosymmetric R₂(8) dimer, creating a "ribbon" structure running parallel to the crystallographic b-axis.
- Significance: This strong dimerization explains the compound's high melting point and poor solubility in non-polar solvents.

B. - Stacking & Halogen Bonding

- -Stacking: The planar fused ring system facilitates offset face-to-face stacking (centroid-centroid distance ~3.6 Å). The electron-withdrawing chlorine atom reduces the electron density of the pyridine ring, potentially strengthening interactions with electron-rich aromatic solvents or protein residues (e.g., Phenylalanine gates in kinases).
- Halogen Bonding: The C-Cl bond is capable of forming Type II halogen bonds (), which can be exploited in co-crystal engineering to improve solubility.

Experimental Protocols (Step-by-Step)

Protocol A: Synthesis of the Crystalline Scaffold

Context: High-purity material is required for single-crystal growth. This route avoids metal contamination.

- Reagents: 2,6-Dichloronicotinonitrile (1.0 eq), Hydrazine hydrate (80%, 3.0 eq), Ethanol (Solvent).
- Reaction: Dissolve 2,6-dichloronicotinonitrile in ethanol. Add hydrazine hydrate dropwise at 0°C.
- Cyclization: Reflux the mixture at 80°C for 4–6 hours. The pyridine ring nitrogen nucleophilically attacks the hydrazine intermediate to close the pyrazole ring.
- Isolation: Cool to room temperature. The product precipitates as a solid.^{[1][2]} Filter and wash with cold ethanol.
- Purification: Recrystallize from DMF/Water (1:1) or Glacial Acetic Acid to obtain X-ray quality needles.

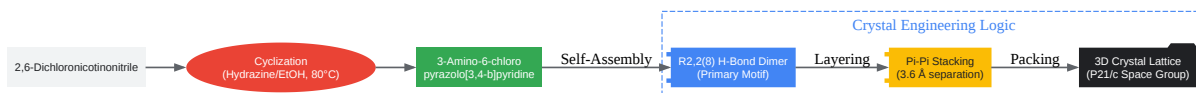
Protocol B: Single Crystal Growth (Vapor Diffusion)

Targeting the P2₁/c polymorph.

- Dissolution: Dissolve 20 mg of the purified 3-amino-6-chloropyrazolo[3,4-b]pyridine in 2 mL of DMSO (the compound has low solubility in common organic solvents).
- Setup: Place the DMSO solution in a small inner vial.
- Diffusion: Place the inner vial into a larger jar containing 10 mL of Methanol (antisolvent). Cap tightly.
- Timeline: Allow to stand undisturbed at 20°C for 7–14 days. Methanol vapor will slowly diffuse into the DMSO, lowering solubility and promoting slow nucleation.
- Harvesting: Colorless prism-like crystals should form. Mount on a glass fiber using epoxy for XRD.

Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the resulting supramolecular assembly logic observed in the crystal lattice.



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Figure 1: Workflow from chemical synthesis to supramolecular crystal assembly.

References

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